3-Methyl-1,4-diazepan-2-one
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Description
“3-Methyl-1,4-diazepan-2-one” is a chemical compound with the CAS Number: 217973-05-2 . It has a molecular weight of 128.17 . The IUPAC name for this compound is this compound . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H12N2O/c1-5-6(9)8-4-2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 129-130 degrees . The compound has a molecular weight of 128.17 .Scientific Research Applications
1. Diabetes Treatment
3-Methyl-1,4-diazepan-2-one derivatives have been found effective as dipeptidyl peptidase IV inhibitors for treating type 2 diabetes. Compounds like 3R-methyl-1-cyclopropyl-1,4-diazepan-2-one and 3R,6R-dimethyl-1,4-diazepan-2-one showed potent inhibition capabilities, highlighting their potential in diabetes management (Liang et al., 2007).
2. Anti-tubercular Agents
Novel 3-(4-((substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives exhibited significant in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. These compounds, including 7i, 7y, 7z, and 7j, showed promise as anti-tubercular agents with minimal toxicity (Naidu et al., 2016).
3. Synthesis of Rho-Kinase Inhibitor
(S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the synthesis of Rho-kinase inhibitor K-115, has been produced through practical synthesis methods. This highlights its potential application in large-scale production for medical use (Gomi et al., 2012).
4. Design of Medicinal Compounds
1,3-diazepine, a closely related structure, is present in numerous biologically active compounds, including natural products, and is used in designing compounds with a wide range of biological activities. This includes its use in enzyme inhibitors, GPCR ligands, and other therapeutic applications (Malki et al., 2021).
5. Novel Catalytic Reactions
1,4-diazepan-2-ones have been explored as novel catalysts or ligands in various chemical reactions. Their structural characteristics enable unique interactions in catalytic processes, demonstrating their versatility in chemistry and potential medicinal applications (Sankaralingam & Palaniandavar, 2014).
Properties
IUPAC Name |
3-methyl-1,4-diazepan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-6(9)8-4-2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFMWEFKLWLFKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217973-05-2 |
Source
|
Record name | 3-methyl-1,4-diazepan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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